molecular formula C19H12F4N6OS B2488966 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 863460-16-6

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2488966
CAS No.: 863460-16-6
M. Wt: 448.4
InChI Key: UCXHVLWIBKUKNZ-UHFFFAOYSA-N
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Description

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H12F4N6OS and its molecular weight is 448.4. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the specified chemical, has been reported as selective ligands for the translocator protein (18 kDa). These compounds have been designed with fluorine atoms in their structure, allowing labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Molecular Probes for A2A Adenosine Receptor

Derivatives such as SCH 442416 based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, show high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). This research involves the extension of ether-linked chain substituents and includes modifications for potential (18)F incorporation for imaging purposes (Kumar et al., 2011).

Potential Antiasthma Agents

Compounds from the triazolo[1,5-c]pyrimidine class have been identified as mediator release inhibitors, offering insights into novel antiasthma therapeutics (Medwid et al., 1990).

Insecticidal Activity

Research into heterocycles incorporating a thiadiazole moiety, similar in complexity to the specified compound, assessed their efficacy against the cotton leafworm, Spodoptera littoralis. This study shows the potential of such compounds in agricultural pest control (Fadda et al., 2017).

Anticancer Agents Targeting Tubulin

A class of triazolopyrimidines, which may include compounds structurally related to the specified chemical, has been identified as anticancer agents with a unique mechanism of tubulin inhibition. This research highlights their potential in overcoming resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007).

Future Directions

Future research could focus on further exploring the biological activities of this compound and similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives. This could include studies to determine their mechanisms of action, potential therapeutic applications, and safety profiles .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class of molecules , which have been found to interact with various biological targets in previous studies . .

Mode of Action

Compounds with similar structures have been found to interact with their targets through hydrogen bonding . The presence of the fluorophenyl and trifluoromethylphenyl groups may also contribute to the compound’s interaction with its targets.

Biochemical Pathways

Other [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit the proliferation of cancer cells , suggesting that this compound may also affect cell proliferation pathways.

Result of Action

Given the antiproliferative activities observed for similar compounds , it is possible that this compound may also exhibit antiproliferative effects.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N6OS/c20-12-4-6-14(7-5-12)29-17-16(27-28-29)18(25-10-24-17)31-9-15(30)26-13-3-1-2-11(8-13)19(21,22)23/h1-8,10H,9H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXHVLWIBKUKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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